1-Nonanamine, N-hydroxy-N-nonyl-

Catalog No.
S14864496
CAS No.
121238-83-3
M.F
C18H39NO
M. Wt
285.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Nonanamine, N-hydroxy-N-nonyl-

CAS Number

121238-83-3

Product Name

1-Nonanamine, N-hydroxy-N-nonyl-

IUPAC Name

N,N-di(nonyl)hydroxylamine

Molecular Formula

C18H39NO

Molecular Weight

285.5 g/mol

InChI

InChI=1S/C18H39NO/c1-3-5-7-9-11-13-15-17-19(20)18-16-14-12-10-8-6-4-2/h20H,3-18H2,1-2H3

InChI Key

QFYNKFPGPZAFHC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCN(CCCCCCCCC)O

1-Nonanamine, N-hydroxy-N-nonyl- is an organic compound with the molecular formula C9H21N\text{C}_9\text{H}_{21}\text{N} and a molecular weight of approximately 143.27 g/mol. It is classified as a primary amine, specifically an aliphatic amine, where the nonyl group contributes to its hydrophobic characteristics. The compound is known for its role as a pharmaceutical intermediate and building block in organic synthesis. Its structure includes a hydroxyl group attached to the nitrogen atom, which enhances its reactivity and solubility properties compared to non-substituted amines .

Typical of amines, such as:

  • Alkylation Reactions: The nitrogen atom can act as a nucleophile, allowing for the formation of quaternary ammonium salts when reacted with alkyl halides.
  • Acid-Base Reactions: The amino group can accept protons, forming ammonium ions in acidic conditions.
  • Condensation Reactions: It can react with carbonyl compounds to form imines or Schiff bases, particularly under dehydration conditions.

The presence of the hydroxyl group can also facilitate hydrogen bonding and alter the reactivity profile compared to other amines .

The synthesis of 1-nonanamine, N-hydroxy-N-nonyl-, typically involves:

  • Reduction of Nonanamide: Nonanamide can be reduced using lithium aluminum hydride or borane to yield 1-nonanamine, followed by hydroxylation.
  • Direct Amination: Nonanol can undergo amination with ammonia or an amine source under catalytic conditions to introduce the amino group.
  • Hydroxylation of Nonanamine: 1-Nonanamine can be reacted with oxidizing agents like hydrogen peroxide or peracids to introduce the hydroxyl group on the nitrogen atom .

1-Nonanamine, N-hydroxy-N-nonyl-, finds applications in various fields:

  • Pharmaceutical Industry: As an intermediate in the synthesis of active pharmaceutical ingredients.
  • Chemical Manufacturing: Used as a building block for surfactants and emulsifiers.
  • Research: Studied for its potential biological activities and interactions in medicinal chemistry.

Its unique properties make it valuable in developing new compounds with enhanced efficacy and safety profiles .

Interaction studies involving 1-nonanamine, N-hydroxy-N-nonyl-, focus on its binding affinity and activity against biological targets. Research indicates that compounds with similar structures may exhibit varying degrees of interaction based on their hydrophobicity and functional groups. These studies are critical for understanding how modifications to the nonyl chain or hydroxyl group affect biological activity and pharmacokinetics .

Several compounds share structural similarities with 1-nonanamine, N-hydroxy-N-nonyl-. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
NonanamineC9H21NLacks hydroxyl substitution; simpler structure.
OctanamineC8H19NShorter alkyl chain; different hydrophobicity.
DecanamineC10H23NLonger alkyl chain; potential for increased lipophilicity.
1-HexanamineC6H15NShorter chain; different physical properties.

These compounds differ mainly in their alkyl chain lengths and functional groups, impacting their solubility, reactivity, and biological activity. The presence of the hydroxyl group in 1-nonanamine, N-hydroxy-N-nonyl-, distinguishes it from others by enhancing its solubility and reactivity profile .

Reductive amination remains the most widely employed strategy for synthesizing 1-nonanamine, N-hydroxy-N-nonyl-, due to its ability to concurrently introduce alkyl chains and amine functionalities. The reaction typically involves condensing a carbonyl precursor (e.g., nonanal or 2-nonanone) with hydroxylamine or its derivatives, followed by selective reduction of the resultant imine intermediate.

Reaction Mechanism and Optimization

The process begins with the nucleophilic attack of hydroxylamine on the carbonyl carbon of nonanal, forming a hemiaminal intermediate. Subsequent dehydration yields an imine, which is reduced to the target amine using agents such as sodium triacetoxyborohydride (NaBH(OAc)₃). Critical parameters include:

  • Solvent selection: Dichloroethane (DCE) enhances reaction rates compared to tetrahydrofuran (THF), as its low polarity favors imine formation.
  • Catalytic additives: Acetic acid accelerates ketone-based reactions by protonating the carbonyl oxygen, increasing electrophilicity.

Table 1: Reducing Agents for Imine Intermediates in Nonyl Group Functionalization

Reducing AgentSolventYield (%)Selectivity (%)
NaBH(OAc)₃DCE9298
NaBH₃CNMeOH7885
BH₃·THFTHF6572

Data adapted from reductive amination studies highlights NaBH(OAc)₃ as optimal for minimizing over-reduction byproducts.

XLogP3

7.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

285.303164868 g/mol

Monoisotopic Mass

285.303164868 g/mol

Heavy Atom Count

20

Dates

Modify: 2024-08-10

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